Acetic acid, iodo-, 4-pentenyl ester

Description

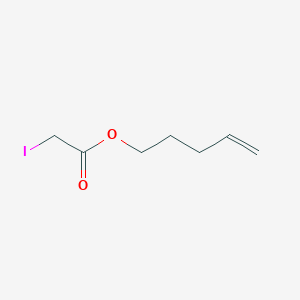

Acetic acid, iodo-, 4-pentenyl ester (IUPAC: 4-pentenyl iodoacetate) is an organoiodine compound characterized by an acetic acid backbone substituted with an iodine atom at the α-carbon and esterified with a 4-pentenyl group. This structure confers unique reactivity due to the iodine atom’s electronegativity and the ester’s hydrolytic sensitivity. While direct references to this compound are absent in the provided evidence, its properties can be inferred from analogous esters and iodo-substituted acetic acid derivatives. For instance, iodinated esters like 3-iodo-4-isopentyloxy-benzoic acid () highlight the role of iodine in modulating electronic and steric effects. The 4-pentenyl group may influence volatility and lipophilicity, as seen in ethyl 2-methyl-4-pentenoate (MF: C₈H₁₄O₂, FW: 142), which shares structural similarities .

Properties

CAS No. |

404003-12-9 |

|---|---|

Molecular Formula |

C7H11IO2 |

Molecular Weight |

254.07 g/mol |

IUPAC Name |

pent-4-enyl 2-iodoacetate |

InChI |

InChI=1S/C7H11IO2/c1-2-3-4-5-10-7(9)6-8/h2H,1,3-6H2 |

InChI Key |

IRHQUZJQGJBCJL-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCOC(=O)CI |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Standard Protocol

The Fischer esterification remains the most accessible method for synthesizing esters, including acetic acid, iodo-, 4-pentenyl ester. This acid-catalyzed equilibrium reaction involves iodoacetic acid and 4-penten-1-ol, typically employing concentrated sulfuric acid (0.1–0.5 molar equivalents) as the catalyst. The reaction proceeds via protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration to form the ester.

Heating the mixture under reflux (30–150°C) for 3–10 hours in an inert atmosphere (argon or nitrogen) ensures progression toward equilibrium. Azeotropic removal of water using solvents like toluene or xylene enhances yield by shifting the equilibrium toward ester formation. Post-reaction, the crude product is neutralized with a saturated aqueous solution of sodium bicarbonate, followed by solvent distillation to isolate the ester.

Limitations and Optimizations

While straightforward, this method faces challenges:

- Iodo Group Stability : Prolonged heating above 150°C risks iodide elimination or substitution.

- Yield Constraints : Equilibrium limitations cap yields at 40–60%, necessitating excess alcohol or acid.

- Catalyst Removal : Traditional neutralization generates large wastewater volumes, conflicting with green chemistry principles.

Acid-Catalyzed Dehydration with Involatile Catalysts

Industrial-Scale Innovations

Patents US20100324314A1 and US8669375B2 describe a scalable approach using involatile acid catalysts (e.g., p-toluenesulfonic acid) to streamline post-reaction purification. The protocol involves:

- Combining iodoacetic acid and 4-penten-1-ol in a nonaqueous solvent (e.g., toluene).

- Heating at 80–120°C for 5–8 hours with 0.1–0.5 molar equivalents of catalyst.

- Adding a weak base (e.g., sodium carbonate) to neutralize the catalyst, forming a filterable salt.

This method reduces wastewater by 70% compared to traditional neutralization and achieves yields of 70–85% after distillation.

Solvent and Temperature Optimization

- Solvent Selection : Nonpolar solvents (toluene, xylene) facilitate azeotropic water removal without solubilizing the catalyst.

- Temperature Control : Maintaining temperatures below 120°C prevents iodoacetic acid decomposition.

Electrophilic Activation Approaches

Fraser-Reid-Inspired Methodology

Building on glycosylation techniques, the Fraser-Reid method activates 4-penten-1-ol via iodonium dicollidine perchlorate (IDCP) to form an oxonium intermediate. This electrophilic species reacts with iodoacetic acid’s carboxylate anion under mild conditions (25–40°C, 1–2 hours).

Procedure :

Advantages and Challenges

- Stereochemical Control : Yields α-anomers preferentially (70–75% yield).

- Sensitivity : IDCP requires anhydrous conditions and careful handling due to its oxidative nature.

Comparative Analysis of Synthetic Methods

| Parameter | Fischer Esterification | Involatile Catalyst Method | Electrophilic Activation |

|---|---|---|---|

| Catalyst | H₂SO₄ | p-TsOH | IDCP |

| Temperature | 30–150°C | 80–120°C | 25–40°C |

| Time | 3–10 hours | 5–8 hours | 1–2 hours |

| Yield | 40–60% | 70–85% | 50–75% |

| Waste Generation | High | Low | Moderate |

| Scalability | Laboratory | Industrial | Laboratory |

Key Observations :

Chemical Reactions Analysis

Types of Reactions

Acetic acid, iodo-, 4-pentenyl ester undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced forms.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate, typically under mild conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while oxidation and reduction reactions produce corresponding acids and alcohols, respectively.

Scientific Research Applications

Acetic acid, iodo-, 4-pentenyl ester has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.

Biology: The compound can be utilized in the study of biochemical pathways involving iodine-containing molecules.

Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for bioactive compounds.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of acetic acid, iodo-, 4-pentenyl ester involves its interaction with molecular targets through its iodine and ester functional groups. The iodine atom can participate in electrophilic substitution reactions, while the ester group can undergo hydrolysis or other transformations. These interactions can modulate various biochemical pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key features of acetic acid, iodo-, 4-pentenyl ester with structurally related compounds:

Key Comparative Insights

Reactivity: The iodine atom in the target compound enhances electrophilicity at the α-carbon, making it reactive toward nucleophiles (e.g., in SN2 reactions). This contrasts with non-halogenated esters like acetic acid, pentyl ester, which exhibit stability under mild conditions .

Physicochemical Properties: Molecular weight and polarity are influenced by iodine (atomic weight: 127), increasing density and boiling point compared to non-iodinated analogues. For example, ethyl 2-methyl-4-pentenoate (FW: 142) would have a lower molecular weight than the iodo variant (estimated FW: ~242) .

Biological Activity :

- Iodo-substituted compounds (e.g., 3-iodo-4-isopentyloxy-benzoic acid) often exhibit antimicrobial properties , while unsaturated esters like acetic acid, pentyl ester show antifungal activity in VOCs . The target compound may combine these traits.

Synthetic Pathways: Synthesis likely involves iodination of α-carbon via Hell–Volhard–Zelinskii reaction followed by esterification with 4-pentenol, analogous to methods for 4-pentenoic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.